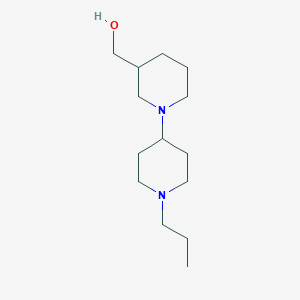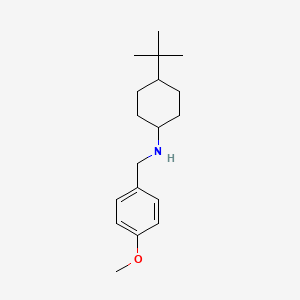
3-(tetrahydro-3-thienylamino)-2-azepanone
Vue d'ensemble
Description
3-(tetrahydro-3-thienylamino)-2-azepanone, also known as TTA, is a heterocyclic compound that has been studied for its potential use in scientific research. TTA has a unique chemical structure that makes it a promising candidate for various applications, including drug discovery and development.
Mécanisme D'action
3-(tetrahydro-3-thienylamino)-2-azepanone works by binding to specific receptors in the brain, including the GABA-A receptor and the glycine receptor. This binding activity results in the modulation of neurotransmitter activity in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
3-(tetrahydro-3-thienylamino)-2-azepanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes, and the promotion of cell growth and differentiation. 3-(tetrahydro-3-thienylamino)-2-azepanone has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(tetrahydro-3-thienylamino)-2-azepanone in scientific research is its high level of purity, which allows for accurate and reproducible results. 3-(tetrahydro-3-thienylamino)-2-azepanone is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of using 3-(tetrahydro-3-thienylamino)-2-azepanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(tetrahydro-3-thienylamino)-2-azepanone, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential use in cancer treatment, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(tetrahydro-3-thienylamino)-2-azepanone and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
3-(tetrahydro-3-thienylamino)-2-azepanone has been studied for its potential use in scientific research, particularly in the field of drug discovery and development. 3-(tetrahydro-3-thienylamino)-2-azepanone has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs to treat various neurological disorders.
Propriétés
IUPAC Name |
3-(thiolan-3-ylamino)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c13-10-9(3-1-2-5-11-10)12-8-4-6-14-7-8/h8-9,12H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPDETOMFCSCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiolan-3-ylamino)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)





![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride](/img/structure/B3853147.png)